molecular formula C17H20N2O4 B14062350 (S)-tert-Butyl 2-(2,5-dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-inden]-1-yl)acetate

(S)-tert-Butyl 2-(2,5-dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-inden]-1-yl)acetate

Cat. No.: B14062350
M. Wt: 316.35 g/mol
InChI Key: KANHSQPZKXQHHF-KRWDZBQOSA-N
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Description

(S)-tert-Butyl 2-(2,5-dioxo-2’,3’-dihydrospiro[imidazolidine-4,1’-inden]-1-yl)acetate is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 2-(2,5-dioxo-2’,3’-dihydrospiro[imidazolidine-4,1’-inden]-1-yl)acetate typically involves the reaction of indane-1,2,3-trione with tert-butyl 2-aminoacetate under controlled conditions. The reaction proceeds through a series of steps including nucleophilic addition, cyclization, and esterification . The reaction conditions often require the use of solvents such as ethanol or acetonitrile and catalysts to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 2-(2,5-dioxo-2’,3’-dihydrospiro[imidazolidine-4,1’-inden]-1-yl)acetate can undergo various chemical reactions including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydroxy derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce alcohols. Substitution reactions can introduce various alkyl or acyl groups into the molecule.

Scientific Research Applications

(S)-tert-Butyl 2-(2,5-dioxo-2’,3’-dihydrospiro[imidazolidine-4,1’-inden]-1-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 2-(2,5-dioxo-2’,3’-dihydrospiro[imidazolidine-4,1’-inden]-1-yl)acetate involves its interaction with specific molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1’,3’-Dihydrospiro[imidazolidine-4,2’-indene]-2,5-dione
  • 2,5-Dioxo-2’,3’-dihydrospiro[imidazolidine-4,1’-indene]-4’-carbonitrile

Uniqueness

(S)-tert-Butyl 2-(2,5-dioxo-2’,3’-dihydrospiro[imidazolidine-4,1’-inden]-1-yl)acetate is unique due to its specific tert-butyl ester group, which can influence its solubility, stability, and biological activity.

Properties

Molecular Formula

C17H20N2O4

Molecular Weight

316.35 g/mol

IUPAC Name

tert-butyl 2-[(3S)-2',5'-dioxospiro[1,2-dihydroindene-3,4'-imidazolidine]-1'-yl]acetate

InChI

InChI=1S/C17H20N2O4/c1-16(2,3)23-13(20)10-19-14(21)17(18-15(19)22)9-8-11-6-4-5-7-12(11)17/h4-7H,8-10H2,1-3H3,(H,18,22)/t17-/m0/s1

InChI Key

KANHSQPZKXQHHF-KRWDZBQOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)CN1C(=O)[C@@]2(CCC3=CC=CC=C32)NC1=O

Canonical SMILES

CC(C)(C)OC(=O)CN1C(=O)C2(CCC3=CC=CC=C32)NC1=O

Origin of Product

United States

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